molecular formula C12H20ClNO B2456496 3-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride CAS No. 1909317-55-0

3-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride

Cat. No.: B2456496
CAS No.: 1909317-55-0
M. Wt: 229.75
InChI Key: ITPCVOHJCXZTEV-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride is a chemical compound that belongs to the class of substituted amphetamines It is characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a propan-1-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-ethoxybenzaldehyde.

    Formation of Intermediate: The 4-ethoxybenzaldehyde undergoes a condensation reaction with nitroethane to form 3-(4-ethoxyphenyl)-2-nitropropene.

    Reduction: The nitro group in 3-(4-ethoxyphenyl)-2-nitropropene is reduced to an amine group using a reducing agent such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).

    Hydrochloride Formation: The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow synthesis and batch processing, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of 3-(4-ethoxyphenyl)-2-methylpropan-1-one.

    Reduction: Formation of 3-(4-ethoxyphenyl)-2-methylpropan-1-amine.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

3-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a model compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with molecular targets such as neurotransmitter receptors. The compound is believed to modulate the activity of these receptors, leading to changes in neurotransmitter release and uptake. This modulation can affect various physiological processes, including mood, cognition, and behavior.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride
  • 3-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride
  • 3-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride

Uniqueness

3-(4-Ethoxyphenyl)-2-methylpropan-1-amine hydrochloride is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents, the ethoxy group may confer distinct pharmacological properties and potential therapeutic applications.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-2-methylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO.ClH/c1-3-14-12-6-4-11(5-7-12)8-10(2)9-13;/h4-7,10H,3,8-9,13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPCVOHJCXZTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(C)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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